molecular formula C18H16N4O B2996380 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile CAS No. 1775426-29-3

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile

Cat. No. B2996380
CAS RN: 1775426-29-3
M. Wt: 304.353
InChI Key: RBFYYDWFENHMKV-UHFFFAOYSA-N
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Description

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate for various diseases due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

The compound’s structure suggests it could serve as a valuable building block in organocatalysis. Notably, a study by Auria-Luna et al. reported the first promising asymmetric synthesis of highly functionalized 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] using this compound. The reaction involved an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . Further exploration of its catalytic properties may yield novel applications.

Spirooxindole Skeletons in Drug Discovery

Spirooxindoles, like the one derived from this compound, exhibit challenging architectures and have been found in both natural and synthetic products. Their biological activity makes them attractive targets for drug discovery. Researchers have identified various biologically active spirooxindoles, and this compound’s unique structure could contribute to the development of new pharmaceutical agents .

Isatin Derivatives and Medicinal Chemistry

Isatins, which act as both electrophiles and nucleophiles, are versatile building blocks in organic synthesis. Given the compound’s isatin moiety, it may find applications in medicinal chemistry. Isatin derivatives have been explored for their pharmacological properties, and this compound could be a valuable addition to this field .

Heterocyclic Chemistry

The presence of a 1,4-dihydropyridine ring in the compound suggests potential applications in heterocyclic chemistry. Many natural products contain 1,4-dihydropyridine derivatives, some of which exhibit pharmacological activity. Investigating the compound’s reactivity and properties within this context could yield interesting results .

Computational Chemistry and Molecular Modeling

The compound’s complex structure lends itself to computational studies. Researchers can employ quantum mechanical calculations and molecular modeling to explore its electronic properties, reactivity, and potential interactions with other molecules. Such insights could guide further experimental work.

Mechanism of Action

Mode of Action

It is synthesized via a two-step pathway involving ugi-four-component condensation and intramolecular hydroamination . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is part of a novel series of oxo-1,2,3,4-tetrahydropyrazino [1,2- a ]indoles , suggesting it may interact with biochemical pathways involving these structures. The downstream effects of these interactions are yet to be determined.

properties

IUPAC Name

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-11-13-5-7-14(8-6-13)12-21-9-10-22-17(18(21)23)15-3-1-2-4-16(15)20-22/h5-10H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFYYDWFENHMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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